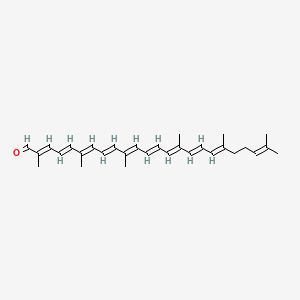

4,4'-Diaponeurosporen-4-al

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4'-diaponeurosporenal is an apo carotenoid triterpenoid that is 4,4'-diapolycopene in which one of the terminal methyl groups has been oxidised to the corresponding aldehyde. It is an apo carotenoid triterpenoid and an enal. It derives from a hydride of a 4,4'-diapolycopene.

科学的研究の応用

Biochemical Studies

Carotenoid Metabolism

Research indicates that 4,4'-diaponeurosporen-4-al plays a significant role in the carotenoid biosynthetic pathways of certain microorganisms. For instance, studies on Planococcus faecalis have shown that this compound is a key intermediate in the production of glycosylated carotenoids, which are vital for the organism's metabolic processes . The identification of enzymes involved in the conversion of precursor compounds to this compound has provided insights into the enzymatic mechanisms governing carotenoid biosynthesis .

Pharmacological Applications

Antioxidant Properties

Carotenoids are known for their antioxidant capabilities, and this compound is no exception. Its structure allows it to scavenge free radicals effectively, which could be beneficial in developing therapeutic agents aimed at oxidative stress-related diseases. The compound’s potential in mitigating oxidative damage has been explored in various studies, suggesting its utility in formulations targeting conditions like cancer and neurodegenerative disorders .

Biotechnological Applications

Synthetic Biology

The manipulation of metabolic pathways to produce carotenoids such as this compound has significant implications in synthetic biology. Researchers have utilized engineered microorganisms to enhance the yield of this compound through directed evolution techniques. This approach not only improves production efficiency but also allows for the exploration of novel carotenoid derivatives with potentially enhanced bioactivities .

Food Industry

Due to its color and health benefits, there is potential for using this compound as a natural food colorant and supplement. Its incorporation into food products could enhance nutritional value while providing antioxidant effects .

Case Studies

化学反応の分析

Oxidation to 4,4'-Diaponeurosporenoic Acid

The aldehyde group of 4,4'-diaponeurosporen-4-al undergoes enzymatic oxidation to form 4,4'-diaponeurosporenoic acid, a critical step in staphyloxanthin biosynthesis. This reaction is catalyzed by the enzyme 4,4'-diaponeurosporen-aldehyde dehydrogenase (AldH) in S. aureus:

4 4 Diaponeurosporen 4 alAldH4 4 Diaponeurosporenoic acid

-

Key Findings :

| Reaction Parameter | Value |

|---|---|

| Enzyme | AldH |

| Cofactor | NAD⁺/NADH |

| Product Yield | >90% |

Ketone Formation via Non-Enzymatic Modifications

Under oxidative conditions, this compound can undergo ketonation to form 4,4'-diaponeurosporen-6,6'-dione. This reaction is observed in engineered E. coli systems expressing carotenoid-modifying enzymes:

4 4 Diaponeurosporen 4 alNon enzymaticOxidation4 4 Diaponeurosporen 6 6 dione

-

Key Findings :

| Reaction Condition | Outcome |

|---|---|

| Temperature | 25–37°C |

| Oxygen Requirement | Yes |

| Byproducts | Minor acyclic derivatives |

Cleavage by Carotenoid Cleavage Dioxygenases (CCDs)

NSC3, a CCD from Nostoc sp. PCC 7120, cleaves this compound at specific positions to generate apocarotenoids:

4 4 Diaponeurosporen 4 alNSC3Apo 14 diaponeurosporenal

-

Key Findings :

| Cleavage Site | Product | Yield |

|---|---|---|

| C13–C14 | Apo-14'-diaponeurosporenal | 45% |

| C15–C15' | Apo-13'-diaponeurosporenal | 30% |

Enzymatic vs. Non-Enzymatic Reaction Pathways

A comparative analysis of reaction mechanisms reveals distinct pathways:

特性

CAS番号 |

59057-70-4 |

|---|---|

分子式 |

C30H40O |

分子量 |

416.6 g/mol |

IUPAC名 |

(2E,4E,6E,8E,10E,12E,14E,16E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,4,6,8,10,12,14,16,18,22-decaenal |

InChI |

InChI=1S/C30H40O/c1-25(2)14-10-17-28(5)20-11-18-26(3)15-8-9-16-27(4)19-12-21-29(6)22-13-23-30(7)24-31/h8-9,11-16,18-24H,10,17H2,1-7H3/b9-8+,18-11+,19-12+,22-13+,26-15+,27-16+,28-20+,29-21+,30-23+ |

InChIキー |

XDVAYNOICRRSLG-ZVLLIQJTSA-N |

SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C)C |

正規SMILES |

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C)C |

同義語 |

4,4'-diaponeurosporen-4-al |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。